3-Thiopheneethanol

Kinetics Thermal Stability Gas-Phase Pyrolysis

3-Thiopheneethanol (CAS 13781-67-4), also referred to as 2-(3-thienyl)ethanol or 3-(2-hydroxyethyl)thiophene, is a heterocyclic building block comprising a thiophene ring substituted at the 3-position with an ethanol moiety. It is a colorless to yellowish-brown liquid with a molecular weight of 128.19 g/mol, a boiling point of 110-111 °C at 14 mmHg, a density of 1.144 g/mL at 25 °C, and limited water solubility (0.059 g/L at 25 °C).

Molecular Formula C6H8OS
Molecular Weight 128.19 g/mol
CAS No. 13781-67-4
Cat. No. B104103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Thiopheneethanol
CAS13781-67-4
Synonyms2-(3-Thienyl)-1-ethanol;  2-(3-Thienyl)ethanol;  2-(Thiophen-3-yl)ethanol;  3-(2-Hydroxyethyl)thiophene
Molecular FormulaC6H8OS
Molecular Weight128.19 g/mol
Structural Identifiers
SMILESC1=CSC=C1CCO
InChIInChI=1S/C6H8OS/c7-3-1-6-2-4-8-5-6/h2,4-5,7H,1,3H2
InChIKeyYYPNNBPPDFTQFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Thiopheneethanol CAS 13781-67-4: Core Physicochemical and Structural Baseline for Scientific Procurement


3-Thiopheneethanol (CAS 13781-67-4), also referred to as 2-(3-thienyl)ethanol or 3-(2-hydroxyethyl)thiophene, is a heterocyclic building block comprising a thiophene ring substituted at the 3-position with an ethanol moiety [1]. It is a colorless to yellowish-brown liquid with a molecular weight of 128.19 g/mol, a boiling point of 110-111 °C at 14 mmHg, a density of 1.144 g/mL at 25 °C, and limited water solubility (0.059 g/L at 25 °C) [2]. The hydroxyl group enables facile derivatization into ethers and esters, while the electron-rich thiophene ring provides a site for electrophilic substitution and polymerization .

Why 3-Thiopheneethanol CAS 13781-67-4 Cannot Be Interchanged with Its 2-Position Isomer or Other Thiophene Analogs


The substitution pattern of the ethanol group on the thiophene ring critically governs both electronic properties and reactivity. The 3-position isomer (3-thiopheneethanol) exhibits a distinct π-electron density distribution and steric environment compared to the 2-position isomer (2-thiopheneethanol), leading to measurable differences in thermal stability, aggregation behavior, and polymer optoelectronic performance [1]. Direct substitution with 3-thiophenemethanol, which lacks the extended ethyl chain, alters the polymerization kinetics and the resulting polymer's photoluminescence [2]. These differences are not merely incremental; they represent fundamental divergences in material properties and reaction outcomes, rendering in-class analogs non-interchangeable in applications requiring precise performance specifications [3].

3-Thiopheneethanol CAS 13781-67-4: Quantified Performance Differentiation Versus Key Analogs


Superior Thermal Stability of 3-Thiopheneethanol: Higher Gas-Phase Elimination Activation Energy Versus 2-Thiopheneethanol

In gas-phase thermal elimination reactions, 3-thiopheneethanol (2-(3-thienyl)ethanol) requires a higher activation energy (Ea) than its 2-position isomer (2-(2-thienyl)ethanol), demonstrating greater thermal stability [1]. The Arrhenius parameters were derived from kinetic data of thermal gas-phase elimination reactions [2].

Kinetics Thermal Stability Gas-Phase Pyrolysis

Polymer Photoluminescence: Poly(3-thiopheneethanol) (PTE) Emits Orange Light, Distinct from Methanol Analog Polymer

Polymers synthesized from 3-thiopheneethanol (PTE) exhibit photoluminescent emission in the orange region of the visible spectrum, a property shared with poly(3-thiophenemethanol) (PTM) but with potential differences in emission wavelength due to the extended ethyl spacer [1]. The study confirms that all synthesized polymers based on 3-substituted thiophenes, including PTE, demonstrated photoluminescent properties [2].

Photoluminescence Conjugated Polymers Optoelectronics

Enhanced Dimer Isomer Diversity in 3-Thiopheneethanol Compared to 2-Thiopheneethanol

Rotational spectroscopy reveals that 3-thiopheneethanol (3TE) forms three distinct dimer isomers in a jet-cooled expansion, whereas 2-thiopheneethanol (2TE) forms only two [1]. The dimers are primarily bound by O-H···O hydrogen bonds with an O···O distance of approximately 1.88 Å [2].

Non-covalent Interactions Microwave Spectroscopy Aggregation

Tunable π-π* Transition in oCVD Films: Red Shift from 425 nm to 523 nm with EDOT Incorporation

In oxidative chemical vapor deposition (oCVD) of 3-thiopheneethanol (3TE) and 3,4-ethylenedioxythiophene (EDOT) mixtures, the π-π* transition of the pure 3TE polymer film occurs at 425 nm. Increasing the EDOT content red-shifts this transition, reaching 523 nm for a (1:3) 3TE:EDOT feed ratio [1]. DFT calculations predict that the reaction of 3TE with EDOT is kinetically favored over 3TE homopolymerization [2].

Conductive Polymers oCVD Thin Films

Optimized Synthesis Yield and Purity for 3-Thiopheneethanol Under Sodium Metal Process

The sodium metal method for synthesizing 3-thiopheneethanol achieves an optimal yield of 84% and a purity of 99.63% under specific conditions: thiophene to sodium molar ratio of 1.6:1, ethylene oxide to sodium molar ratio of 1:1, epoxidation temperature of -5°C, reaction time of 30 minutes, and hydrolysis pH of 4-6 .

Synthesis Process Optimization Yield

3-Thiopheneethanol CAS 13781-67-4: High-Impact Application Scenarios Driven by Quantitative Differentiation


High-Temperature Organic Synthesis and Polymer Processing

The 3.8 kJ mol⁻¹ higher activation energy for gas-phase elimination compared to 2-thiopheneethanol [1] makes 3-thiopheneethanol the preferred building block for reactions conducted under elevated thermal conditions. This thermal robustness is critical in the synthesis of conjugated polymers for organic electronics, where reaction temperatures often exceed 100 °C, and in post-polymerization processing steps such as annealing or melt extrusion.

Conductive Polymer Thin Films for Flexible Optoelectronics

The ability to copolymerize 3-thiopheneethanol with EDOT via oCVD to produce conductive, hydroxyl-functionalized thin films with tunable optical absorption (425–523 nm) [2] enables precise engineering of light-harvesting and emissive layers in organic solar cells, OLEDs, and electrochromic devices. The hydroxyl pendant groups provide sites for further chemical modification or covalent attachment to substrates.

Light-Emitting Polymer Blends and Copolymers

Poly(3-thiopheneethanol) (PTE) exhibits photoluminescence in the orange region of the visible spectrum [3], making it a suitable candidate for color-tuning in polymer light-emitting diodes (PLEDs). Its distinct optical signature, combined with the processing advantages conferred by the ethyl spacer, offers a differentiable option compared to methanol-substituted analogs in blended or layered device architectures.

Supramolecular Chemistry and Crystallization Studies

The observation of three dimer isomers for 3-thiopheneethanol compared to only two for the 2-isomer [4] highlights its richer non-covalent interaction profile. This property is valuable in supramolecular chemistry for designing self-assembled structures and in pharmaceutical formulation where polymorph control and crystal habit engineering are essential.

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